5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-morpholin-4-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-2-13-19-17-22(20-13)16(23)15(25-17)14(21-7-9-24-10-8-21)11-3-5-12(18)6-4-11/h3-6,14,23H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPTVKVTFQWFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thioamides and hydrazines.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the core structure.
Attachment of the Morpholino Group: This step usually involves nucleophilic substitution reactions, where a morpholine ring is attached to the intermediate compound.
Final Assembly: The final step involves the coupling of the previously synthesized intermediates under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole compounds exhibit significant anticancer properties. For instance, a study focused on a related compound demonstrated selective cytotoxic effects against melanoma cells. The compound was shown to induce cell cycle arrest and inhibit melanin production in human melanoma cells, suggesting its potential as an alternative chemotherapeutic agent in melanoma treatment .
Immunosuppressive Properties
The compound has been explored for its immunosuppressive capabilities. It is part of a class of compounds that have been investigated for their ability to modulate immune responses. These compounds may be useful in preventing organ transplant rejection and treating autoimmune disorders . The structural similarities to purines enhance their potential as immunomodulators.
Corticotropin-Releasing Factor Receptor Antagonism
Another significant application is its role as a corticotropin-releasing factor receptor 1 antagonist. This activity has been linked to potential treatments for anxiety and alcohol dependence. Preclinical studies have shown that the compound can effectively block stress-induced alcohol seeking behaviors in animal models . This positions it as a promising candidate for addressing alcohol use disorders.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are diverse:
- Cytotoxic Mechanism : The selective cytotoxic effect observed in melanoma cells may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
- Immune Modulation : The immunosuppressive effects are likely mediated through alterations in cytokine production and T-cell activation pathways.
- Receptor Binding Affinity : The high affinity for corticotropin-releasing factor receptors suggests a mechanism involving competitive inhibition at these sites, which could lead to reduced anxiety-like behaviors.
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and DNA synthesis inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The thiazolo[3,2-b][1,2,4]triazole core is shared among several derivatives. Key differences arise from substituents at positions 2, 5, and 6:
- Position 2 : The ethyl group in the target compound contrasts with methyl (e.g., compound 5a in ), phenyl (e.g., 5d ), or acetamide groups (e.g., 2h in ). Ethyl substituents balance lipophilicity and steric bulk compared to bulkier groups like cyclohexylmethyl () .
- Position 5: The morpholino-(4-chlorophenyl)methyl group distinguishes the target compound from analogs with amino-methylene (e.g., 5f in ) or benzylidene groups (e.g., 2k in ).
- Position 6 : The hydroxyl group contrasts with oxo groups (e.g., 5g in ) or ester functionalities (e.g., 6d in ). Hydroxyl may confer acidity and hydrogen-bonding interactions .
Physicochemical Properties
- Melting Points: Rigid substituents (e.g., 4-chlorophenyl in 5f) increase melting points (>280°C), while flexible groups (e.g., morpholino) may reduce crystallinity .
- Solubility: Morpholino and hydroxyl groups likely improve aqueous solubility compared to purely aromatic analogs like 2k (thiophene, ) .
Spectroscopic Characteristics
- 1H-NMR: The morpholino group’s protons (δ ~3.5–4.0 ppm) and ethyl group (δ ~1.2–1.5 ppm for CH3) would dominate the spectrum, differing from amino-methylene signals (δ ~6–8 ppm for NH in 5f) .
- LCMS: Molecular ion peaks for analogs range from 220–486 [M+H]+, depending on substituents. The target compound’s molecular weight is expected to align with morpholino-containing derivatives (~400–450 [M+H]+) .
Pharmacological Implications
- Morpholino Derivatives: Compounds with morpholine (e.g., ’s 6-10) exhibit improved bioavailability due to enhanced solubility and metabolic stability .
- Chlorophenyl Groups : The 4-chlorophenyl moiety (shared with 5f and 2h ) is common in bioactive molecules, contributing to hydrophobic interactions in target binding .
Biological Activity
The compound 5-((4-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 367.86 g/mol
The structure features a thiazole ring fused with a triazole moiety and substituted with a chlorophenyl and morpholino group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
Enzyme Inhibition
Inhibition of specific enzymes is another area where this compound may show efficacy. Enzyme inhibition studies have demonstrated that related thiazole and triazole derivatives can act as effective inhibitors of urease and acetylcholinesterase (AChE), which are crucial in various biochemical pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiazole and triazole rings play a significant role in interacting with biological targets due to their ability to form hydrogen bonds and π–π interactions with amino acid residues in target proteins.
Case Studies
-
Corticotropin-Releasing Factor (CRF) Antagonism :
A related compound demonstrated promising results as a CRF antagonist in preclinical models of alcoholism. This study highlighted the potential for compounds in this class to modulate neuroendocrine responses and behavior associated with stress and addiction . -
Anticancer Activity :
Research on copper complexes involving triazole derivatives suggests potential anticancer properties. The structural characteristics of these compounds enhance their interaction with cellular targets involved in proliferation and survival pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
